H-Lys-Gln-Ala-Gly-Asp-Val-OH
Description
Significance of Peptide Motifs in Biological Systems
Peptide motifs are short, conserved amino acid sequences that are often associated with specific biological functions or structural roles. nih.gov These motifs can be thought of as functional units that can be found in various proteins across different organisms. nih.govrsc.org Their identification and study are crucial for understanding protein-protein interactions, signal transduction pathways, and the evolution of protein networks. nih.gov The ability to isolate and synthesize these motifs allows researchers to probe their specific functions independent of the larger protein context. nih.govrsc.org
Overview of H-Lys-Gln-Ala-Gly-Asp-Val-OH as a Research Compound
This compound is a synthetic peptide that has garnered attention for its biological activities. biosynth.com It is a hydrophilic peptide that is often used as a research tool to study cellular mechanisms. biosynth.com A key characteristic of this peptide is its sequence, KQAGDV, which has been shown to bind to the platelet protein gp IIb/IIIa, a receptor crucial for platelet aggregation and blood clotting. glpbio.com This interaction highlights the peptide's potential as a tool for investigating the molecular mechanisms of thrombosis and hemostasis.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C25H44N8O10 |
| Molecular Weight | 616.66 g/mol |
| Sequence | Lys-Gln-Ala-Gly-Asp-Val |
| CAS Number | 80755-87-9 |
Data sourced from Biosynth biosynth.com and MedchemExpress.com medchemexpress.com
Historical Context of Fibrinogen-Derived Peptides in Biomedical Research
The study of peptides derived from fibrinogen, a key protein in blood clotting, has a significant history in biomedical research. Fibrinogen and its breakdown products, known as fibrin (B1330869) degradation products, have been shown to possess a range of biological activities. nih.gov Research has indicated that the suppressive activity of fibrinogen on lymphocytes is primarily derived from peptides originating from its A alpha chain. nih.gov The proteolytic cleavage of fibrinogen releases small peptides that can modulate immune responses. nih.gov This historical context provides a foundation for understanding the interest in specific fibrinogen-derived sequences like this compound and their potential roles in physiological and pathological processes.
Compound Names Mentioned:
Structure
2D Structure
Properties
Molecular Formula |
C25H44N8O10 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1 |
InChI Key |
AFAFFVKJJYBBTC-YPTDYUDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for H Lys Gln Ala Gly Asp Val Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) stands as the most prevalent method for synthesizing peptides like H-Lys-Gln-Ala-Gly-Asp-Val-OH. researchgate.netlsu.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. lsu.edubiosynth.com
Resins and Linkers
The choice of resin and linker is a critical first step in SPPS, dictating the conditions for cleavage and the C-terminal functionality of the final peptide. biosynth.comnih.govspringernature.com For the synthesis of this compound, which possesses a C-terminal carboxylic acid, several resin and linker combinations are suitable.
Wang Resin: This is a benzyl (B1604629) alcohol-based linker commonly used for the synthesis of peptide acids. researchgate.netsigmaaldrich.com The first amino acid, Valine in this case, is attached to the resin via an ester linkage.
2-Chlorotrityl Chloride (2-CTC) Resin: This trityl-based resin is highly acid-labile and allows for the mild cleavage of the peptide, often preserving acid-sensitive side-chain protecting groups. biosynth.comsigmaaldrich.com It is particularly advantageous for preventing racemization of the C-terminal amino acid during loading. sigmaaldrich.com
Table 1: Common Resins and Linkers for C-Terminal Acid Peptides
| Resin/Linker | Cleavage Condition | Advantages |
| Wang Resin | Strong acid (e.g., 95% TFA) | Cost-effective, widely used. |
| 2-Chlorotrityl Chloride Resin | Mild acid (e.g., 1-5% TFA in DCM or TFE/DCM) | Minimizes racemization, allows for synthesis of protected peptide fragments. sigmaaldrich.com |
| HMPA Resin | Strong acid (e.g., 95% TFA) | Similar to Wang resin. sigmaaldrich.com |
Coupling Reagents and Conditions
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide requires an activating agent, known as a coupling reagent. jpt.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.comsigmaaldrich.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to the formation of an insoluble urea (B33335) byproduct. peptide.combachem.com N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble alternative. bachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. jpt.comsigmaaldrich.com
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are popular choices known for their high coupling efficiency and low racemization rates. jpt.comsigmaaldrich.com HATU is particularly effective for difficult couplings. sigmaaldrich.com
The choice of coupling reagent and the reaction conditions (solvent, temperature, and time) are optimized to ensure complete and efficient peptide bond formation at each step of the synthesis. jpt.com
Table 3: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Simple and effective, often used with additives. jpt.compeptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. jpt.comsigmaaldrich.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reaction times, suitable for complex sequences. jpt.comsigmaaldrich.compeptide.com |
Cleavage and Deprotection Protocols
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com The specific cleavage cocktail used depends on the linker and the protecting groups. thermofisher.com
For an Fmoc/tBu synthesis of this compound on a Wang or 2-CTC resin, a strong acidic cocktail is typically used. sigmaaldrich.compsu.edu A common mixture is 95% trifluoroacetic acid (TFA), which cleaves the peptide from the resin and removes the Boc (from Lys), Trt (from Gln), and OtBu (from Asp) protecting groups. iris-biotech.decsic.es
Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection process, preventing side reactions. thermofisher.compsu.edu Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). peptide.com The choice of scavengers depends on the amino acid composition of the peptide. peptide.com After cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether. peptide.com
Solution-Phase Peptide Synthesis Techniques
While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex peptides. lsu.edu In this approach, the peptide is synthesized in a stepwise or fragment condensation manner in a suitable solvent. researchgate.net
For this compound, a solution-phase synthesis would involve the sequential coupling of protected amino acids in solution. Each coupling step would be followed by a purification step to remove excess reagents and byproducts. Protecting groups would be chosen to allow for selective deprotection at each stage. This method is generally more labor-intensive and requires more purification expertise than SPPS. lsu.edu
Hybrid Synthesis Methodologies
Hybrid synthesis methodologies combine the advantages of both solid-phase and solution-phase techniques. For a longer peptide, protected peptide fragments can be synthesized using SPPS, cleaved from the resin while keeping the side-chain protecting groups intact, and then coupled together in solution. peptide.com
For this compound, a hybrid approach could involve synthesizing two or three smaller fragments on a solid support, for example, H-Lys(Boc)-Gln(Trt)-Ala-OH and H-Gly-Asp(OtBu)-Val-OH. These protected fragments would then be purified and coupled in solution using a suitable coupling reagent to form the final hexapeptide. This strategy can be particularly useful for improving the purity of the final product and for synthesizing very long or difficult peptide sequences.
Purification and Quality Control of Synthetic this compound
Following the solid-phase synthesis of this compound, the crude product contains the target peptide along with various impurities. These can include truncated sequences, deletion sequences, and incompletely deprotected peptides, all of which must be removed to achieve a high degree of purity. almacgroup.com The purification and quality control process is a multi-step procedure that primarily involves chromatographic separation followed by mass spectrometric verification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and the final purity assessment of synthetic peptides like this compound. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, separating peptides based on their hydrophobicity. nih.gov
The crude peptide is dissolved in an appropriate solvent and injected into the HPLC system. The separation occurs on a stationary phase, typically a C18 silica (B1680970) column, which is hydrophobic. altabioscience.com A mobile phase, usually a mixture of water and an organic solvent such as acetonitrile, is passed through the column. altabioscience.com An acidic modifier, commonly trifluoroacetic acid (TFA), is added to both the aqueous and organic components of the mobile phase. TFA serves to protonate the peptide's acidic residues and acts as an ion-pairing agent for basic residues, which enhances the interaction with the stationary phase and improves peak shape. lcms.cz
A gradient of increasing organic solvent concentration is applied over time, causing peptides to elute from the column in order of increasing hydrophobicity. nih.gov The peptide this compound, with its mix of charged (Lys, Asp) and hydrophobic (Val, Ala) residues, will have a characteristic retention time under specific chromatographic conditions. The eluting peptide is detected by its absorbance at a specific wavelength, typically 210-230 nm, which corresponds to the peptide bonds. almacgroup.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. For most research applications, a purity of ≥95% is desirable.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | 15-20 minutes |
Mass Spectrometry for Sequence Verification
While HPLC confirms the purity of the peptide, it does not verify its identity. Mass spectrometry (MS) is the definitive technique for confirming that the correct peptide has been synthesized by providing an accurate molecular weight and, through tandem mass spectrometry (MS/MS), confirming the amino acid sequence. creative-proteomics.com
Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it generates charged molecular ions with minimal fragmentation. acs.org The purified peptide solution from HPLC is introduced into the ESI source, where it is nebulized and desolvated to produce gaseous, protonated peptide ions (e.g., [M+H]⁺, [M+2H]²⁺). The mass-to-charge ratio (m/z) of these ions is then measured by a mass analyzer. The molecular weight of this compound is 616.66 g/mol , and the ESI-MS spectrum should show a prominent peak corresponding to this mass (or its protonated forms). lcms.cz
To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. wikipedia.org In this process, the parent ion of the peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). creative-proteomics.com This process breaks the peptide backbone at the amide bonds, generating a series of fragment ions known as b- and y-ions. youtube.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. youtube.com By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be reconstructed, a process known as de novo sequencing. wikipedia.orgyoutube.com
| Fragment Ion | Theoretical Mass (m/z) |
| [M+H]⁺ | 617.67 |
| b₁ (Lys) | 129.10 |
| b₂ (Lys-Gln) | 257.16 |
| b₃ (Lys-Gln-Ala) | 328.20 |
| b₄ (Lys-Gln-Ala-Gly) | 385.22 |
| b₅ (Lys-Gln-Ala-Gly-Asp) | 500.25 |
| y₁ (Val) | 118.09 |
| y₂ (Asp-Val) | 233.12 |
| y₃ (Gly-Asp-Val) | 290.14 |
| y₄ (Ala-Gly-Asp-Val) | 361.18 |
| y₅ (Gln-Ala-Gly-Asp-Val) | 489.24 |
Structural Characterization and Conformational Analysis of H Lys Gln Ala Gly Asp Val Oh
Advanced Spectroscopic Techniques for Structural Elucidation
The primary structure and three-dimensional conformation of H-Lys-Gln-Ala-Gly-Asp-Val-OH are determined using a combination of sophisticated spectroscopic methods. These techniques provide complementary information, from the sequence of amino acids to the peptide's secondary structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the atomic structure of molecules in solution. For a peptide like this compound, 1D and 2D NMR experiments can confirm the amino acid sequence, provide information about the local environment of each residue, and characterize its conformational dynamics.
Detailed analysis of the NMR spectra of peptides involves measuring the chemical shifts (δ) of protons (¹H), which are highly sensitive to their chemical environment. For a flexible, short peptide like this compound, the chemical shifts are often compared to "random-coil" values, which represent the shifts for amino acids in an unstructured polypeptide chain. researchgate.netresearchgate.net Deviations from these values can indicate the presence of stable secondary structures. The expected ¹H-NMR chemical shifts for the amino acid residues in this peptide, assuming a random-coil conformation in aqueous solution, are summarized below. researchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts (ppm) for this compound Residues in a Random-Coil State.
| Residue | Amide (NH) | α-CH | Side Chain Protons |
|---|---|---|---|
| Lysine (B10760008) (Lys) | 8.31 | 4.30 | β-CH₂: 1.88, γ-CH₂: 1.50, δ-CH₂: 1.68, ε-CH₂: 3.01 |
| Glutamine (Gln) | 8.26 | 4.32 | β-CH₂: 2.10, γ-CH₂: 2.35, δ-NH₂: 7.49, 6.82 |
| Alanine (Ala) | 8.15 | 4.35 | β-CH₃: 1.45 |
| Glycine (B1666218) (Gly) | 8.34 | 3.97 | - |
| Aspartic Acid (Asp) | 8.32 | 4.58 | β-CH₂: 2.82, 2.70 |
| Valine (Val) | 8.10 | 4.18 | β-CH: 2.15, γ-CH₃: 0.99, 0.95 |
Note: These are typical values and can vary based on pH, temperature, and solvent conditions. The rapid exchange of the lysine side-chain amine protons (NH₃⁺) with water can sometimes make them difficult to observe directly without specific experimental conditions like lower pH and temperature. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the secondary structure of peptides and proteins.
For this compound, a CD spectrum would provide insight into its predominant conformation in solution.
α-Helix: A helical structure would show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
β-Sheet: A beta-sheet conformation would display a negative band near 218 nm and a positive band near 195 nm.
Random Coil: An unstructured or random-coil peptide typically exhibits a strong negative band below 200 nm.
Given that this compound is a short hexapeptide, it is unlikely to form a stable α-helix or β-sheet in isolation. It is expected to be highly flexible and exist predominantly as a random coil in aqueous solution. Therefore, its CD spectrum would likely be characterized by a single strong negative minimum at approximately 198 nm, which is indicative of a disordered conformation.
Mass Spectrometry (MS) for Peptide Sequencing and Modification Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and sequence of peptides. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules. For the peptide this compound, with a molecular formula of C₂₅H₄₄N₈O₁₀, the theoretical monoisotopic molecular weight is 616.3201 Da. biosynth.comlookchem.com
Tandem mass spectrometry (MS/MS) is the gold standard for de novo peptide sequencing. nih.gov In an MS/MS experiment, the parent peptide ion (in this case, the protonated molecule [M+H]⁺ with an m/z of 617.3274) is isolated and then fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of sequence-specific fragment ions.
The most common fragment ions are b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus. By measuring the mass differences between consecutive ions in the b-series or y-series, the mass of each amino acid residue can be determined, thus revealing the sequence. A challenge in sequencing this peptide is distinguishing between Lysine (Lys) and Glutamine (Gln), as they have the same nominal mass but differ slightly in exact mass (128.09 Da for Lys vs. 128.06 Da for Gln). jeol.com High-resolution mass spectrometry is required to resolve this ambiguity. jeol.com
Table 2: Theoretical Monoisotopic m/z Values for Single-Charged b- and y-ions of this compound.
| Sequence | b-ion | m/z (b-ion) | y-ion | m/z (y-ion) |
|---|---|---|---|---|
| Lys | b₁ | 129.1023 | y₆ | 617.3274 |
| Gln | b₂ | 257.1609 | y₅ | 489.2660 |
| Ala | b₃ | 328.1979 | y₄ | 361.2074 |
| Gly | b₄ | 385.2194 | y₃ | 290.1704 |
| Asp | b₅ | 500.2463 | y₂ | 233.1489 |
| Val | b₆ | 599.3148 | y₁ | 118.0863 |
Fast Atom Bombardment (FAB) is a "soft" ionization technique suitable for non-volatile and thermally unstable compounds like peptides. creative-proteomics.com In FAB-MS, the peptide is dissolved in a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). nih.govlibretexts.org This process sputters and ionizes the peptide molecules, primarily through protonation, generating a quasimolecular ion [M+H]⁺. illinois.edu For this compound, FAB-MS would produce a prominent signal at an m/z corresponding to the protonated molecule (617.3). nih.gov While largely superseded by ESI, FAB-MS can still be effective for determining the molecular weight and evaluating the purity of synthetic peptides. nih.gov
Electrospray Ionization (ESI) is another soft ionization technique that is now the most common method for analyzing peptides and proteins. vaia.com A solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. vaia.com
A key feature of ESI-MS is its ability to produce multiply charged ions. For this compound, which has a basic lysine residue and the N-terminal amine group, protonation can occur at multiple sites. This would result in a spectrum showing not only the singly charged ion [M+H]⁺ at m/z 617.3 but potentially also a doubly charged ion [M+2H]²⁺ at m/z 309.16. The presence of these multiple charge states is a characteristic feature of ESI-MS.
Computational Modeling and Molecular Dynamics Simulations
Due to the challenges in experimentally determining the structure of small, flexible peptides, computational methods serve as powerful tools for predicting their three-dimensional arrangements and exploring their conformational landscapes.
Prediction of Three-Dimensional Structures
The prediction of the three-dimensional structure of this compound can be approached using various computational techniques. Homology modeling, which relies on experimentally determined structures of similar sequences, is a common starting point. However, for a short peptide like this, de novo or ab initio prediction methods, which predict the structure from the amino acid sequence alone, are often employed. These methods utilize force fields to calculate the potential energy of different conformations, searching for the lowest energy state.
Machine learning approaches, trained on large datasets of known protein and peptide structures, are also emerging as powerful predictive tools. nih.govacs.org For instance, neural network models trained with molecular dynamics simulation results have shown success in predicting the structural ensembles of cyclic peptides and could be adapted for linear peptides like this compound. nih.govacs.org
Analysis of Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a cornerstone for analyzing the conformational dynamics and stability of peptides. rsc.orgtandfonline.comresearchgate.net These simulations model the movement of atoms over time, providing insights into how the peptide folds and flexes in a solvent environment. nih.govtandfonline.com By running simulations for extended periods, typically nanoseconds to microseconds, researchers can observe the range of conformations the peptide adopts, identify stable structures, and understand the transitions between them. tandfonline.com
For a hexapeptide like this compound, MD simulations can reveal the propensity to form secondary structures such as β-turns, which are common in short peptides and often crucial for biological activity. tandfonline.com The stability of these structures can be assessed by analyzing parameters like root-mean-square deviation (RMSD) from a starting structure and by clustering the conformations to identify dominant structural families. nih.govacs.org Enhanced sampling techniques, such as metadynamics, can be used to more efficiently explore the conformational space and overcome energy barriers. nih.gov
Ligand-Receptor Docking Studies
Given that this compound is known to interact with the α₂bβ₃ integrin, ligand-receptor docking studies are essential to understand the specifics of this interaction. medchemexpress.com Molecular docking algorithms predict the preferred orientation of the peptide when it binds to the receptor's binding site. nih.govcapes.gov.brnih.govyoutube.com
These studies typically involve preparing the three-dimensional structures of both the peptide and the receptor. youtube.com The docking software then samples a vast number of possible binding poses, scoring them based on factors like intermolecular energies and geometric complementarity. nih.govcapes.gov.br "Blind docking" approaches can be used when the binding site is unknown, allowing the algorithm to search the entire surface of the receptor. nih.govcapes.gov.br The results of docking studies can pinpoint key amino acid residues on both the peptide and the receptor that are critical for the interaction, guiding further experimental validation. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Peptide-Complex Structures
While determining the structure of a small, flexible peptide alone is challenging, experimental methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the peptide when it is part of a larger complex, such as when bound to its receptor. nih.govnih.govnih.gov
X-ray crystallography can provide high-resolution atomic models of protein-peptide complexes. nih.govnih.govspringernature.comspringernature.com This technique requires the complex to be crystallized, which can be a significant bottleneck. nih.gov If successful, the resulting electron density map reveals the precise arrangement of atoms in the complex, detailing the interactions between the peptide and its binding partner. nih.govfrontiersin.org Soaking a pre-formed crystal of the receptor with the peptide is a common strategy to obtain the structure of the complex. nih.govspringernature.com
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize. nih.govamericanpeptidesociety.orgpepdd.combiorxiv.orgformulationbio.com Cryo-EM involves flash-freezing the sample in a thin layer of ice and imaging it with an electron microscope. americanpeptidesociety.orgformulationbio.com This technique can capture the complex in a near-native state. americanpeptidesociety.org Recent advances in cryo-EM have enabled the determination of protein-peptide complex structures at near-atomic resolution, providing detailed insights into their interactions. biorxiv.org
Mechanisms of Action and Biological Activity of H Lys Gln Ala Gly Asp Val Oh
Role in Cell Adhesion and Integrin Binding
Integrins are a major family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in integrating the extracellular environment with the intracellular machinery. nih.gov The binding of ligands like H-Lys-Gln-Ala-Gly-Asp-Val-OH to integrins triggers bidirectional signaling, influencing a myriad of cellular functions. nih.govresearchgate.net
Research has firmly established that this compound functions as a cell adhesion peptide primarily through its specific interaction with the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). researchgate.netmedchemexpress.com This integrin is most prominently expressed on platelets and their progenitors, where it is essential for hemostasis and thrombosis. researchgate.netnih.gov The this compound sequence represents the key recognition site on the fibrinogen γ-chain that binds to activated αIIbβ3 on platelets, an interaction critical for platelet aggregation. researchgate.netnih.gov Structural studies have indicated that the minimal binding motif within this sequence is actually the tripeptide Ala-Gly-Asp (AGD). nih.gov The aspartic acid (Asp) residue's side chain coordinates with a cation in the β3 subunit's metal-ion dependent adhesion site (MIDAS), while the glycine (B1666218) (Gly) residue fits into a cleft between the αIIb and β3 subunits, highlighting the structural basis for this specific interaction. nih.gov
The landscape of integrin-ligand recognition is populated by several short peptide motifs, the most famous of which is Arg-Gly-Asp (RGD). The this compound sequence and its core AGD motif provide an interesting comparison to RGD and other motifs like Leu-Asp-Val (LDV) and Pro-His-Ser-Arg-Asn (PHSRN).
RGD Motif: The RGD sequence is found in numerous extracellular matrix proteins and is recognized by at least eight different integrins, including αIIbβ3. nih.gov Studies have shown that RGD-containing peptides and this compound are competitive ligands for αIIbβ3, suggesting they bind to the same or overlapping sites on the receptor. nih.gov Both the AGD sequence in this compound and the RGD sequence appear to be functionally similar in their interaction with αIIbβ3, with both being potent inhibitors of fibrinogen binding. researchgate.netnih.gov However, the specificity of αIIbβ3 is somewhat relaxed, as it can recognize peptides of the XGD form, where X can be a basic (like Arginine in RGD) or a hydrophobic residue. nih.gov
LDV Motif: The LDV motif is another key recognition sequence, but it directs binding to a different subset of integrins, most notably α4β1. nih.gov Converting the RGD sequence in a model protein to LDV switches its binding specificity from αVβ3 and α5β1 to α4β1, demonstrating the distinct roles these motifs play in dictating cellular interactions. nih.gov
PHSRN Motif: The PHSRN sequence, found in fibronectin, functions as a "synergy site." It does not typically bind to integrins on its own but works in concert with the RGD motif to enhance the affinity and specificity of fibronectin binding to the α5β1 integrin. This highlights a cooperative mechanism in integrin recognition that is distinct from the direct binding of motifs like RGD or KQAGDV.
Table 1: Comparison of Integrin-Binding Motifs
| Motif | Primary Sequence | Key Interacting Integrin(s) | Function |
|---|---|---|---|
| KQAGDV | H-Lys-Gln-Ala-Gly-Asp-Val -OH | αIIbβ3 researchgate.netmedchemexpress.com | Primary recognition site on fibrinogen γ-chain for platelet aggregation. nih.gov |
| RGD | Arg-Gly-Asp | αIIbβ3, αVβ3, α5β1, and others nih.gov | Common cell adhesion motif in many ECM proteins. nih.gov |
| LDV | Leu-Asp-Val | α4β1 nih.gov | Recognition motif for a distinct subset of integrins. nih.gov |
| PHSRN | Pro-His-Ser-Arg-Asn | α5β1 (in synergy with RGD) | Enhances the affinity and specificity of RGD binding. |
The binding of this compound to αIIbβ3 is not a passive docking event but initiates a cascade of intracellular signals known as "outside-in signaling." nih.govnih.gov This process amplifies cellular responses and is crucial for functions like platelet spreading, thrombus consolidation, and clot retraction. nih.govresearchgate.net Ligation and clustering of αIIbβ3 activate several key signaling enzymes and adaptor proteins.
Key pathways and molecules activated downstream of αIIbβ3 engagement include:
Src Family Kinases (SFKs) and Syk: These tyrosine kinases are among the earliest proteins activated following integrin ligation. nih.gov
Focal Adhesion Kinase (FAK): A critical mediator of integrin signaling, FAK is phosphorylated and activated, in turn phosphorylating other substrates. researchgate.net
Phospholipase Cγ2 (PLCγ2): Activation of PLCγ2 leads to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), resulting in Protein Kinase C (PKC) activation and intracellular calcium mobilization. nih.gov
Phosphoinositide 3-Kinase (PI3K): This kinase is activated downstream of αIIbβ3 and plays a significant role in regulating the irreversible phase of platelet aggregation. nih.gov
These signaling events collectively orchestrate the cytoskeletal reorganization and cellular activation necessary for the full biological response to ligand binding.
Influence on Cellular Processes In Vitro
The specific binding of this compound to its receptor translates into measurable effects on cellular behavior in laboratory settings.
As a cell adhesion peptide, this compound has been shown to directly promote the attachment and spreading of cells. In vitro studies using surfaces coated with this peptide have demonstrated its efficacy. For instance, monolayers presenting the HHLGGAKQAGDVC sequence were effective at mediating the adhesion and spreading of Chinese Hamster Ovary (CHO) cells engineered to express αIIbβ3. nih.gov The level of cell adhesion was comparable to that observed on surfaces coated with the entire fibrinogen protein, underscoring the peptide's role as a primary ligand. nih.gov Furthermore, the peptide is described as a potent adhesion ligand for smooth muscle cells (SMCs). medchemexpress.com
Beyond adhesion, the signaling initiated by this compound can also influence cell growth and proliferation. Research has shown that this peptide can improve the growth of smooth muscle cells on polymer surfaces. medchemexpress.com A study demonstrated that a concentration of 2 nM this compound was sufficient to enhance both the adhesion and growth of SMCs, indicating that the peptide can provide signals that support cell viability and proliferation. medchemexpress.com
Table 2: Summary of In Vitro Cellular Effects of this compound
| Cellular Process | Cell Type | Observation | Reference |
|---|---|---|---|
| Cell Adhesion | αIIbβ3-expressing CHO cells | Promoted cell adhesion and spreading on peptide-coated surfaces. | nih.gov |
| Cell Adhesion | Smooth Muscle Cells (SMCs) | Acted as a potent adhesion ligand, improving cell attachment to polymers. | medchemexpress.com |
| Cell Growth | Smooth Muscle Cells (SMCs) | Improved cell growth on polymer surfaces at nanomolar concentrations. | medchemexpress.com |
Impact on Cell Migration and Differentiation
The influence of this compound on cellular dynamics is complex, with research indicating that its effects on migration and proliferation are highly context-dependent, particularly on the concentration of the peptide and the cell type involved.
Studies focusing on vascular smooth muscle cells (SMCs) have demonstrated that surfaces modified with the KQAGDV peptide can modulate cell behavior. While the peptide is a potent adhesion ligand for SMCs, its effect on migration is nuanced. medchemexpress.comnih.gov Research using modified surfaces and polymer scaffolds showed that while KQAGDV enhances cell attachment, it can have an inverse relationship with cell migration and proliferation. For instance, cell migration was observed to be higher on surfaces with a lower density of the adhesive ligand (0.2 nmol/cm²) compared to control surfaces. nih.gov Conversely, at a higher ligand density (2.0 nmol/cm²), cell migration was lower than that on control surfaces. nih.gov This suggests that an optimal level of adhesion is required for migration, and excessively strong adhesion can impede cell movement.
Similarly, cell proliferation was found to be lower on surfaces and in scaffolds containing the KQAGDV peptide compared to controls, with proliferation rates decreasing as the ligand density increased. nih.gov This highlights a potential trade-off between cell adhesion and proliferation, where conditions optimized for strong attachment may not be conducive to cell division. While the peptide is a key factor in adhesion, its direct influence on cell differentiation pathways remains an area of ongoing investigation. The broader family of cell adhesion peptides, such as RGD, has been shown to influence the differentiation of various cell types, including cancer cells, by modulating cell-extracellular matrix (ECM) interactions. frontiersin.org
Effects on Extracellular Matrix Production
The this compound peptide also plays a role in regulating the production of the extracellular matrix (ECM), a critical component of tissue structure and function. The interaction of cells with this peptide can influence the synthesis of key ECM proteins, such as collagen.
In a study utilizing peptide-grafted hydrogel scaffolds, the presence of adhesive peptides, including KQAGDV, was found to affect collagen synthesis by vascular smooth muscle cells. nih.gov After a seven-day culture period, scaffolds containing these adhesive peptides showed less collagen production per cell compared to control scaffolds that lacked the peptide. nih.gov Furthermore, the study revealed an inverse correlation between the concentration of the adhesive ligand and collagen production; as the peptide concentration in the scaffold increased, collagen synthesis decreased. nih.gov
This finding suggests that while the KQAGDV sequence is effective at promoting initial cell attachment, it may concurrently signal cells to downregulate the production of their own ECM components. This has important implications for the design of biomaterials and tissue engineering scaffolds, where controlling both cell adhesion and subsequent matrix deposition is essential for creating functional tissue constructs. The C-terminal domain of fibrinogen, from which KQAGDV is derived, is known to be involved in protein-protein interactions within the ECM, and in other proteins like tenascin-X, it binds to fibrillar proteins, further underscoring its role in matrix organization. ebi.ac.uk
Functional Significance within Biological Systems (e.g., Platelet-Neutrophil Adhesion)
The most well-documented functional significance of the this compound sequence lies in hemostasis, the process that stops bleeding. It is a critical recognition site for the binding of fibrinogen to platelets. nih.govresearchgate.net This interaction is mediated by the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). medchemexpress.comnih.gov
Upon vascular injury, platelets are activated, which in turn triggers a conformational change in the αIIbβ3 integrin, increasing its affinity for ligands like fibrinogen. nih.govnih.gov The binding of soluble fibrinogen, a major plasma protein, to the activated αIIbβ3 integrin is mediated exclusively by the C-terminal γ-chain sequence, which includes KQAGDV. kpfu.ruresearchgate.netfigshare.com This binding is essential for platelet aggregation, where platelets stick to each other to form a primary plug at the site of injury, a crucial step in forming a blood clot. nih.gov
While the role of KQAGDV in platelet-platelet adhesion via fibrinogen bridging is central, its direct involvement in platelet-neutrophil adhesion is less characterized. Platelet-neutrophil interactions are known to occur during inflammatory and thrombotic events, and complement activation can induce neutrophil adhesion to endothelial cells and the formation of neutrophil-platelet aggregates. nih.gov Neutrophil adhesion itself can be mediated by various integrins and interactions with proteins like fibronectin. mdpi.com Given that the KQAGDV sequence is part of fibrinogen, which can be incorporated into thrombi where these interactions occur, it likely plays at least an indirect role in the localization and adhesion of various cell types within the clot microenvironment. The fibrinogen γ-chain as a whole is involved in numerous processes including blood coagulation, fibrinolysis, and heterotypic cell-cell adhesion. wikipedia.org
Molecular Mechanisms of Action (e.g., Receptor Binding, Conformational Changes upon Binding)
The biological effects of this compound are initiated by its specific binding to integrin receptors, most notably the platelet integrin αIIbβ3. medchemexpress.comnih.gov The binding site for this peptide sequence is located at the interface between the αIIb subunit's β-propeller domain and the β3 subunit's βI domain. kpfu.ruresearchgate.net
Research using photoaffinity labeling with a synthetic peptide containing the KQAGDV sequence (specifically, CYHHLGGAKQAGDV) has helped to map the interaction sites. nih.gov These studies showed that the peptide cross-links to both the GPIIb (αIIb) and GPIIIa (β3) subunits of the isolated receptor, indicating that both parts of the heterodimer contribute to the binding pocket. nih.gov Computational docking analyses have further revealed that the peptide can bind to both the low-affinity (closed) and high-affinity (open) conformations of the αIIbβ3 integrin. kpfu.ruresearchgate.net
The binding of a ligand like the KQAGDV sequence is a key part of the "outside-in" signaling process in integrins. nih.gov While the initial activation of the integrin to a high-affinity state is an "inside-out" process, the subsequent ligand binding stabilizes the activated, extended conformation of the integrin. nih.gov This conformational change involves an outward swing of the β-subunit's hybrid domain, which is a key indicator of receptor affinity. nih.gov The binding of KQAGDV-containing peptides to αIIbβ3 forms a stable bimolecular complex. kpfu.ruresearchgate.netfigshare.com This interaction, in the context of the full fibrinogen molecule, triggers downstream signaling cascades within the cell, leading to the physiological responses of cell adhesion, spreading, and aggregation. nih.gov The stability of the αIIbβ3-KQAGDV complex is comparable to that formed with RGD peptides, another well-known integrin-binding motif. kpfu.rufigshare.com
Advanced Research on Biomolecular Interactions Involving H Lys Gln Ala Gly Asp Val Oh
Peptide-Protein Interaction Studies
The interaction of H-Lys-Gln-Ala-Gly-Asp-Val-OH with specific proteins is fundamental to its biological activity. Research has focused on quantifying these interactions, identifying the protein partners, and characterizing the nature of the binding.
Quantitative Analysis of Binding Affinities (e.g., Surface Plasmon Resonance, ELISA)
Quantitative analysis of the binding affinity of this compound and related peptides to their receptors is crucial for understanding the strength and specificity of these interactions. While specific Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA) data for the exact this compound sequence can be elusive in publicly available literature, studies on closely related peptides provide valuable insights.
One study utilized optical trap-based force spectroscopy to measure the binding kinetics of a dodecapeptide from the fibrinogen γ-chain C-terminus (γC-12), which includes the AGDV sequence, to the integrin αIIbβ3. The results indicated a significant binding affinity, which was comparable to that of a cyclic RGD peptide, a well-known integrin ligand. nih.govresearchgate.net
| Peptide | Interacting Protein | Method | Binding Affinity Constant (K_b) (cm²/mol) |
| γC-12 (contains AGDV) | Integrin αIIbβ3 | Optical Trap-based Force Spectroscopy | (1.22 ± 0.61) x 10¹² |
It is important to note that ELISA-based assays are commonly employed to evaluate the binding of peptides to their target proteins. nih.govrsc.orgnih.govabcam.com In a typical setup, the target protein is immobilized, and the binding of the peptide is detected, often through a conjugated tag. rsc.org This method allows for the determination of relative binding affinities and specificity.
Identification of Interacting Protein Partners (e.g., Fibrinogen γ-chain, Integrins)
The primary interacting protein partners of the this compound sequence have been identified through various experimental approaches.
Fibrinogen γ-chain: The this compound sequence is the C-terminal portion of the fibrinogen γ-chain. nih.govmedchemexpress.com Fibrinogen is a key protein in the blood coagulation cascade, and this specific peptide sequence is exposed upon fibrinogen binding to its receptor.
Integrins: The most well-characterized receptor for the KQAGDV sequence is the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa. nih.govmedchemexpress.comnih.gov This integrin is predominantly found on the surface of platelets and plays a critical role in platelet aggregation. The interaction is specific, and the AGDV sequence is recognized as a key binding motif. medchemexpress.com Studies have shown that this peptide is a potent adhesion ligand for smooth muscle cells, mediated through the αIIbβ3 integrin. medchemexpress.com
Characterization of Binding Interfaces (e.g., Hydrogen Bonds, Hydrophobic Interactions, Salt Bridges)
Molecular docking and structural studies have provided insights into the specific interactions at the binding interface between the KQAGDV sequence and the αIIbβ3 integrin.
The binding site for this peptide is located at the interface between the αIIb β-propeller domain and the β3 βI domain of the integrin. researchgate.netnih.gov The interaction is characterized by a combination of electrostatic and hydrophobic interactions.
Key Residue Interactions: The aspartic acid (Asp) residue of the peptide plays a critical role by interacting with the Metal-Ion Dependent Adhesion Site (MIDAS) within the β3 subunit of the integrin. nih.gov The glycine (B1666218) (Gly) residue is also essential and is thought to fit into a cleft between the α and β subunits. nih.gov
Hydrogen Bonding: While the AGD sequence is considered the minimal binding motif, the lysine (B10760008) (Lys) residue may also contribute to the interaction. nih.gov There is evidence suggesting a potential hydrogen bonding interaction between the lysine side chain and the integrin, which could enhance binding affinity. nih.gov
Competitive Binding: The KQAGDV sequence and the well-known Arginine-Glycine-Aspartic acid (RGD) sequence are considered competitive ligands for the αIIbβ3 integrin, suggesting they may bind to the same or overlapping sites on the receptor. nih.gov
Peptide-Polymer/Biomaterial Interactions
The ability of this compound to promote specific cell adhesion has led to its widespread use in modifying the surfaces of biomaterials to improve their biological performance.
Surface Modification Strategies with this compound
Various strategies are employed to immobilize the KQAGDV peptide onto the surface of different biomaterials. The goal is to present the peptide in a way that is accessible to cell surface receptors.
Covalent Immobilization: This is a common approach where the peptide is chemically bonded to the biomaterial surface. For instance, polyethylene (B3416737) glycol (PEG) scaffolds have been modified with the KQAGDV peptide. This involves activating the polymer surface and then reacting it with the peptide.
Fusion Proteins: In another strategy, the KQAGDV peptide has been incorporated into a fusion protein. This fusion protein can then be used to coat biomaterials like polyhydroxyalkanoates (PHAs), a type of biodegradable polyester. medchemexpress.com
Hydrogel Functionalization: Hydrogels, which are water-swollen polymer networks, are frequently used as scaffolds in tissue engineering. nih.govnih.govresearchgate.net They can be functionalized with peptides like KQAGDV to enhance their bioactivity. For example, chitosan-based hydrogels have been modified with this peptide. nih.gov
Enhanced Cytocompatibility of Biomaterials
The modification of biomaterials with the this compound peptide has been shown to significantly improve their cytocompatibility, which is the ability of a material to be in contact with a particular cell type without causing harm.
Promoting Cell Adhesion, Migration, and Proliferation: By mimicking a natural cell-binding motif, the KQAGDV-modified surfaces promote the attachment, movement, and growth of specific cell types. For example, PEG scaffolds modified with this peptide have been shown to enhance the adhesion, migration, and proliferation of smooth muscle cells. medchemexpress.com
| Biomaterial | Modification Strategy | Observed Effect on Cytocompatibility |
| Polyethylene Glycol (PEG) | Covalent immobilization of KQAGDV | Enhanced adhesion, migration, and proliferation of smooth muscle cells. |
| Polyhydroxyalkanoates (PHAs) | Coating with a KQAGDV-fusion protein | Improved cytocompatibility. |
| Chitosan Hydrogels | Functionalization with KQAGDV | Enhanced bioactivity for tissue engineering applications. nih.gov |
Role in Tissue Engineering Scaffolds
The peptide this compound, also known by its single-letter amino acid code KQAGDV, is a biologically active sequence derived from fibronectin. nih.gov Fibronectin is a major glycoprotein component of the extracellular matrix (ECM) that plays a critical role in cell adhesion, migration, growth, and differentiation. nih.gov The KQAGDV sequence is specifically recognized by cell surface receptors, making it a valuable tool in the field of tissue engineering. nih.gov
The primary strategy in tissue engineering is to create scaffolds that mimic the natural ECM, thereby providing a suitable environment for cells to attach, proliferate, and form new tissue. However, many synthetic polymers used for scaffolds lack the inherent biological cues necessary to promote these cellular activities. To overcome this limitation, scaffolds are often functionalized with biomimetic peptides like this compound. nih.gov
The principal role of this compound in this context is to enhance the biocompatibility and bioactivity of the scaffold material. nih.gov Its mechanism of action involves binding to integrins, which are transmembrane proteins on the cell surface that mediate cell-matrix adhesion. nih.govsmolecule.com By presenting a recognizable binding site for integrins, the peptide facilitates the adhesion and spreading of cells onto the scaffold surface. This initial attachment is a crucial prerequisite for subsequent cellular functions essential for tissue regeneration, including proliferation and differentiation. nih.govsmolecule.com Research has shown that fibronectin-derived sequences like KQAGDV can enhance the adhesion and proliferation of various cell types critical for repairing different tissues. nih.gov
| Cell Type | Effect of KQAGDV Immobilization on Scaffolds | Research Context |
| Fibroblasts | Enhanced adhesion and proliferation | Wound healing, skin tissue engineering nih.gov |
| Mesenchymal Stem Cells (MSCs) | Promotes cell adhesion and proliferation | Bone and cartilage tissue engineering nih.gov |
| Endothelial Cells | Supports adhesion, proliferation, and migration | Vascular tissue engineering, angiogenesis nih.gov |
| Bladder Carcinoma Cells | Inhibition of cell adhesion (in solution) | In vitro studies on cell-matrix interactions d-nb.info |
Interactions with Small Molecules and Ions
The interactions of this compound with small molecules and ions are fundamental to its application in biomaterials and its analysis. While the most studied interactions are with large protein receptors, its behavior is also governed by its associations with smaller chemical entities.
The peptide itself is hydrophilic, a property dictated by its charged and polar amino acid residues (Lysine, Glutamine, Aspartic acid). biosynth.com This hydrophilicity governs its solubility and interactions with polar small molecules like water and buffer components, such as formic acid, which is used as a solvent modifier in analytical techniques like high-performance liquid chromatography (HPLC). mtc-usa.com
The biological activity of this compound is dominated by its specific binding to integrin receptors, particularly the αIIbβ3 integrin found on platelets. nih.govuml.edu This interaction is mediated by the C-terminal sequence -Ala-Gly-Asp-Val. uml.edu Although integrins are large proteins, the binding event is a highly specific molecular interaction. Studies comparing the binding mechanics of this sequence to other peptides, like those containing the Arg-Gly-Asp (RGD) motif, help to elucidate the precise nature of these interactions at the molecular level. uml.edu
In the context of biomaterial fabrication, peptides like this compound can be involved in systems that utilize ions and small molecules for structural integrity. For instance, enzymatic cross-linking of peptide-functionalized hydrogels, a common technique to create stable scaffolds, can be influenced by the presence of metal ions. Enzymes like transglutaminase, which catalyze the formation of covalent bonds between peptide chains, can be calcium-dependent, although microbial transglutaminase can function independently of calcium. google.com Furthermore, the primary amine group of the N-terminal Lysine residue can be chemically modified through reactions like carbamylation, which involves the small molecule isocyanic acid. google.com
| Interacting Partner | Type of Interaction | Context/Application |
| Water, Formic Acid | Solvent Interaction (Non-covalent) | Analytical chemistry (HPLC), Solubilization mtc-usa.com |
| Integrin Receptors (e.g., αIIbβ3) | Specific Binding (Non-covalent) | Cell adhesion, Biological function nih.govuml.edu |
| Isocyanic Acid | Covalent Modification (Carbamylation) | Chemical modification of peptide amine groups google.com |
| Calcium Ions (Ca²⁺) | Potential Co-factor in Enzymatic Cross-linking | Biomaterial scaffold fabrication with certain transglutaminases google.com |
Derivatization and Modification Strategies for H Lys Gln Ala Gly Asp Val Oh
Site-Specific Amino Acid Derivatization
Site-specific modifications can profoundly alter the peptide's physicochemical properties and biological activity.
The termini of a peptide are critical targets for modification to increase its stability against enzymatic degradation.
N-terminal Acetylation: The addition of an acetyl group to the N-terminal lysine's α-amino group removes its positive charge. This modification can increase the peptide's hydrophobicity and, crucially, its resistance to aminopeptidases, thereby prolonging its half-life in biological systems. N-terminal acetylation has been shown in other peptides to improve antitumor activity by decreasing susceptibility to serum peptidases. nih.gov
The side chains of lysine (B10760008) and aspartic acid in the KQAGDV sequence are prime candidates for chemical modification.
Lysine Side Chain Modification: The ε-amino group of the lysine residue is a highly reactive nucleophile and a common target for various post-translational modifications. google.com While many modifications are possible, dimethylation is one such example. This modification maintains the positive charge of the lysine side chain but increases its steric bulk, which can influence receptor-ligand interactions. Lysine residues are known to be targets for a vast number of modifications, including acetylation and ubiquitination, suggesting that the lysine in KQAGDV is a versatile handle for chemical alteration. google.comuq.edu.au
Aspartic Acid Side Chain Modification: The side-chain carboxyl group of aspartic acid can be modified, for example, through methyl esterification. This process neutralizes the negative charge and increases hydrophobicity. Such a change could significantly alter the electrostatic interactions between the peptide and its binding partners, like the αIIbβ3 integrin, potentially modulating its binding affinity and specificity.
Substituting one or more of the natural amino acids in the KQAGDV sequence with unnatural counterparts is a powerful strategy to enhance peptide characteristics. nih.gov This can introduce novel functionalities, improve proteolytic stability, or constrain the peptide into a more bioactive conformation. For example, replacing a standard amino acid with a D-amino acid can render the peptide resistant to degradation by proteases that typically recognize L-amino acids. nih.gov Other unnatural amino acids could be used to introduce new chemical handles for conjugation or to alter the peptide's electronic or steric properties.
Conjugation of H-Lys-Gln-Ala-Gly-Asp-Val-OH to Other Molecules
Conjugating the KQAGDV peptide to larger molecules like proteins or incorporating it into delivery systems can create novel constructs with enhanced or targeted functionalities. nih.gov
A fusion protein is a recombinant protein created by joining two or more genes that originally coded for separate proteins. abcam.comnih.gov While no specific literature describes a "PhaR-KQAGDV" fusion protein, the concept illustrates a powerful modification strategy.
PhaR (Polyhydroxyalkanoate Repressor) is a DNA-binding protein that regulates the synthesis of polyhydroxyalkanoates (PHAs) in bacteria like Paracoccus denitrificans. nih.gov It functions as a repressor that can bind directly to PHA granules.
Hypothetical PhaR-KQAGDV Construct: Creating a fusion protein between PhaR and the KQAGDV peptide could serve several purposes:
Targeting: The KQAGDV moiety could be used to target the PhaR protein to specific cells or tissues that express the αIIbβ3 integrin, such as activated platelets.
Functionalization of PHA Granules: If the PhaR-KQAGDV fusion protein is expressed in PHA-producing bacteria, it would likely associate with the PHA granules. These KQAGDV-displaying granules could then be used as a biocompatible material to promote cell adhesion in tissue engineering applications.
Research Tool: The fusion protein could be used to study the interactions of the KQAGDV sequence in a different structural context or to utilize the well-characterized PhaR as a stable scaffold.
The construction would involve genetically fusing the DNA sequence encoding the KQAGDV peptide to the gene for PhaR, often with a linker sequence in between to ensure proper folding and function of both domains. uq.edu.aunih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate and deliver molecules. Targeting liposomes to specific sites can enhance efficacy and reduce off-target effects. Peptides are often used as ligands to direct liposomes to desired cells or tissues.
The KQAGDV peptide could be conjugated to the surface of liposomes to create a targeted delivery system.
Mechanism: The peptide would be attached to the liposome (B1194612) surface, often via a polyethylene (B3416737) glycol (PEG) linker to improve stability and circulation time. wikipedia.org
Targeting: These KQAGDV-functionalized liposomes would be designed to bind to cells expressing the αIIbβ3 integrin. This could be beneficial for delivering therapeutic agents directly to sites of platelet aggregation, such as in thrombosis or certain inflammatory conditions.
Application: Research has shown the success of using other peptides, such as the ART-1 peptide, to target liposomes to inflamed joints in arthritis models. A similar principle would apply to KQAGDV-liposomes for targeting platelet-rich environments.
Fluorescent Tagging
Fluorescent tagging is a widely used strategy to enable the detection and tracking of peptides in biological systems. For the peptide this compound, fluorescent dyes can be covalently attached to reactive functional groups within the peptide sequence. The most common targets for labeling are the primary amine of the N-terminus and the ε-amino group of the lysine side chain. The choice of fluorescent tag depends on the specific application, considering factors such as the desired spectral properties (excitation and emission wavelengths), quantum yield, photostability, and potential for steric hindrance or unwanted interactions.
The process of fluorescently labeling this compound typically involves the reaction of the peptide with a fluorescent dye that has been activated to react with primary amines. Common examples of such activated dyes include N-hydroxysuccinimide (NHS) esters and isothiocyanates. These reactions are usually performed in a solution phase under controlled pH conditions to ensure the specific labeling of the desired amine group. For instance, labeling at a lower pH can favor the modification of the N-terminal α-amino group over the ε-amino group of lysine due to the difference in their pKa values.
A variety of fluorescent dyes are available for peptide labeling, each with its own set of photophysical properties. The selection of a suitable dye is critical for the success of the intended application, whether it be fluorescence microscopy, flow cytometry, or fluorescence resonance energy transfer (FRET) assays.
Table 1: Common Fluorescent Dyes for Peptide Tagging
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Amine Labeling |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | Isothiocyanate |
| Tetramethylrhodamine isothiocyanate (TRITC) | 550 | 573 | Isothiocyanate |
| Alexa Fluor™ 488 | 495 | 519 | NHS ester |
| Alexa Fluor™ 546 | 556 | 573 | NHS ester |
| Cyanine3 (Cy3) | 550 | 570 | NHS ester |
| Cyanine5 (Cy5) | 649 | 670 | NHS ester |
Impact of Modifications on Peptide Conformation and Biological Activity
The addition of a fluorescent tag to this compound can have a significant impact on its three-dimensional structure (conformation) and, consequently, its biological activity. The extent of this impact depends on several factors, including the size, charge, and hydrophobicity of the fluorescent dye, as well as the site of its attachment to the peptide.
Fluorescent dyes are often bulky aromatic structures that can introduce steric hindrance, potentially disrupting the native conformation of the peptide. This is particularly relevant for a short peptide like this compound, where the attached dye may represent a significant portion of the modified molecule's total mass and volume. Such conformational changes can alter the peptide's ability to bind to its biological targets.
Research on various peptides has shown that the choice of the fluorophore can significantly modulate the biological activity of the peptide. biosynth.comchemimpex.com For instance, studies have demonstrated that hydrophobic and charged fluorophores can have a more pronounced effect on peptide performance compared to unlabelled peptides. biosynth.comchemimpex.com Therefore, it is crucial to carefully select the fluorescent tag and the labeling site to minimize any adverse effects on the peptide's conformation and function. When possible, the biological activity of the fluorescently labeled peptide should be compared to that of the unmodified peptide to validate the experimental results.
Enzymatic Processing and Degradation of H Lys Gln Ala Gly Asp Val Oh
Susceptibility to Proteolytic Enzymes (e.g., Exopeptidases)
The primary structure of H-Lys-Gln-Ala-Gly-Asp-Val-OH exposes it to degradation by various proteolytic enzymes, particularly exopeptidases, which cleave peptide bonds from the ends of a polypeptide chain. The N-terminal lysine (B10760008) and the C-terminal valine are key residues determining its susceptibility.
Aminopeptidases: The N-terminal lysine residue makes the peptide a potential substrate for aminopeptidases. These enzymes sequentially remove amino acids from the free N-terminus of peptides and proteins. tno.nl Specifically, lysine-specific aminopeptidases (KAPs) have been identified, which show a high preference for cleaving N-terminal lysine residues. rsc.orgnih.gov The presence of such enzymes in in vitro systems, such as cell culture media containing serum, could lead to the rapid degradation of this compound, initiating its breakdown from the N-terminus.
Endopeptidases: While the focus is on exopeptidases, endopeptidases, which cleave within the peptide chain, could also contribute to the degradation of H-L-Lys-Gln-Ala-Gly-Asp-Val-OH. Enzymes like trypsin, which cleaves after lysine and arginine residues, could potentially cleave the peptide at the Lys-Gln bond. nih.gov Similarly, other proteases present in biological fluids or cell culture supplements may recognize specific internal sequences within the peptide. For instance, studies on the degradation of fibrinogen have shown that various proteases can cleave the γ-chain at multiple sites. tno.nlrsc.org
Identification of Cleavage Sites
The specific cleavage sites within this compound by different proteases can be predicted based on known enzyme specificities and confirmed through experimental techniques like mass spectrometry. nih.gov
Predicted Exopeptidase Cleavage Sites:
Aminopeptidase (B13392206): The primary cleavage site for aminopeptidases would be the peptide bond between Lysine (Lys¹) and Glutamine (Gln²), releasing the N-terminal lysine. Subsequent cleavages could proceed sequentially down the peptide chain.
Carboxypeptidase: Carboxypeptidases would cleave the peptide bond between Aspartic Acid (Asp⁵) and Valine (Val⁶), releasing the C-terminal valine. Further degradation would depend on the specificity of the enzyme for the newly exposed C-terminal residue (Aspartic Acid).
Predicted Endopeptidase Cleavage Sites:
Trypsin-like proteases: The most probable internal cleavage site is the peptide bond following the lysine residue (Lys¹-Gln²). nih.gov
The following table summarizes the predicted primary cleavage sites for common proteolytic enzymes.
| Enzyme Family | Specific Enzyme Type | Predicted Primary Cleavage Site | Resulting Fragments |
| Exopeptidases | Aminopeptidase (Lysine-specific) | Between Lys¹ and Gln² | H-Lys-OH and H-Gln-Ala-Gly-Asp-Val-OH |
| Carboxypeptidase A | Between Asp⁵ and Val⁶ | H-Lys-Gln-Ala-Gly-Asp-OH and H-Val-OH | |
| Endopeptidases | Trypsin-like proteases | After Lys¹ | H-Lys-OH and H-Gln-Ala-Gly-Asp-Val-OH |
Strategies for Enhancing Peptide Stability In Vitro
To counteract enzymatic degradation and prolong the functional half-life of this compound in in vitro assays, several strategies can be employed. These modifications aim to block the access of proteases to their cleavage sites or to make the peptide bonds resistant to hydrolysis.
N-Terminal Modification:
Acetylation: Acetylating the N-terminal amino group of lysine can block the action of aminopeptidases. This simple modification is a common and effective strategy to increase peptide stability without significantly altering biological activity in many cases.
PEGylation: The attachment of a polyethylene (B3416737) glycol (PEG) chain to the N-terminus can provide steric hindrance, protecting the peptide from proteolytic attack.
C-Terminal Modification:
Amidation: Converting the C-terminal carboxylic acid to an amide (H-Lys-Gln-Ala-Gly-Asp-Val-NH₂) can enhance stability by making the peptide resistant to many carboxypeptidases.
Amino Acid Substitution:
D-Amino Acids: Replacing one or more of the L-amino acids with their corresponding D-enantiomers can render the peptide resistant to natural proteases, which are stereospecific for L-amino acids. nih.gov For instance, substituting the N-terminal L-lysine with D-lysine would prevent cleavage by most aminopeptidases.
Unnatural Amino Acids: Incorporation of non-natural amino acids at or near cleavage sites can also sterically hinder protease binding and improve stability.
Structural Modifications:
Cyclization: Cyclizing the peptide, for example, by forming a peptide bond between the N-terminus and the C-terminus or through side-chain linkages, can significantly increase stability by restricting the conformational flexibility required for enzyme binding. researchgate.net
The table below outlines common strategies for enhancing the in vitro stability of peptides like this compound.
| Modification Strategy | Specific Example | Mechanism of Stability Enhancement |
| N-Terminal Modification | Acetylation (Ac-Lys-Gln-Ala-Gly-Asp-Val-OH) | Blocks aminopeptidase cleavage. |
| PEGylation | Steric hindrance against proteases. | |
| C-Terminal Modification | Amidation (H-Lys-Gln-Ala-Gly-Asp-Val-NH₂) | Blocks carboxypeptidase cleavage. |
| Amino Acid Substitution | Use of D-Lysine at N-terminus | Resistance to stereospecific proteases. nih.gov |
| Structural Modification | Head-to-tail cyclization | Conformational restriction prevents enzyme binding. researchgate.net |
The choice of stabilization strategy depends on the specific requirements of the in vitro experiment, as some modifications may impact the peptide's biological activity. Therefore, it is crucial to validate the activity of the modified peptide alongside its enhanced stability.
Advanced Methodologies for Studying H Lys Gln Ala Gly Asp Val Oh
High-Throughput Screening Approaches for Peptide Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery and peptide research, enabling the rapid evaluation of vast libraries of peptides. bmglabtech.comcreative-peptides.com This technology is instrumental in identifying peptides with high affinity for specific targets. acs.org For H-Lys-Gln-Ala-Gly-Asp-Val-OH, HTS can be employed to screen libraries of analogous peptides, where specific amino acids are systematically replaced to probe structure-activity relationships. This process can pinpoint critical residues for biological function and guide the design of peptides with enhanced properties.
Several HTS formats are applicable to peptide library screening:
Enzyme-Linked Immunosorbent Assay (ELISA): This widely used method can be adapted to quantify the binding of peptides to a target protein immobilized on a microplate.
Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the polarization of fluorescent light upon the binding of a small, fluorescently labeled peptide to a larger protein molecule. Its speed and simplicity make it suitable for HTS. bmglabtech.com
Cell-Based Assays: These assays assess the effect of peptides on living cells, monitoring parameters such as cell growth, death, or gene expression. acs.orgamericanpeptidesociety.org
The large datasets generated by HTS are analyzed to identify "hits," which are peptides displaying the desired biological activity. creative-peptides.com
Table 1: Illustrative Research Findings from High-Throughput Screening of Peptide Libraries
| Screening Method | Library Type | Potential Key Finding |
|---|---|---|
| ELISA | Alanine Scanning Library | Identification of specific amino acid residues crucial for target binding. |
| Fluorescence Polarization | Random Substitution Library | Discovery of substitutions that enhance binding affinity. bmglabtech.com |
Microfluidic Platforms for Interaction Studies
Microfluidics, the science of manipulating minute volumes of fluids in channels of micrometer dimensions, offers significant advantages for studying peptide interactions. nih.govnews-medical.net This technology allows for rapid analysis with minimal sample consumption and precise environmental control. news-medical.net
Microfluidic devices are particularly useful for analyzing the binding kinetics of this compound with its molecular targets. researchgate.net Techniques such as surface plasmon resonance (SPR) can be integrated into microfluidic chips to provide real-time data on binding and dissociation events. formulationbio.com This allows for the calculation of important kinetic parameters like association and dissociation rate constants, and the equilibrium dissociation constant (K D ), which reflects binding affinity. nih.gov Another powerful microfluidic technique is microscale thermophoresis (MST), which measures changes in the movement of molecules in a temperature gradient to quantify binding affinity in solution. researchgate.net
Table 2: Representative Kinetic Parameters of Peptide Interactions Determined by Microfluidic Platforms
| Technique | Target Protein | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (M) |
|---|---|---|---|---|
| Microfluidic SPR | Integrin Receptor | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ |
In Vitro Cell Culture Models for Functional Assays
In vitro cell culture models are indispensable for evaluating the biological functions of this compound in a controlled setting that mimics physiological conditions. nih.govbiorxiv.org These functional assays provide critical insights into the peptide's impact on cellular behaviors like adhesion, migration, and signaling. americanpeptidesociety.org The peptide Lys-Gln-Ala-Gly-Asp-Val has been identified as a cell adhesion peptide. medchemexpress.com
The selection of an appropriate cell line is paramount and is dictated by the research question. For instance, smooth muscle cells could be used to study the peptide's role in vascular processes. medchemexpress.com
Commonly employed functional assays in cell culture models include:
Cell Adhesion Assays: These experiments measure the attachment of cells to surfaces coated with the peptide.
Cell Migration (Wound Healing) Assays: This method assesses the influence of the peptide on the ability of cells to move and close a gap created in a cell monolayer.
Immunofluorescence Staining: This technique utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells following peptide treatment, potentially revealing alterations in cellular structures.
Western Blotting: This molecular biology tool is used to detect and quantify specific proteins in cell extracts, which can indicate if the peptide modulates the expression or modification of these proteins.
Table 3: Examples of Functional Assay Findings for Peptides in Cell Culture Models
| Cell Line | Assay Type | Potential Observation |
|---|---|---|
| Smooth Muscle Cells | Cell Adhesion Assay | Enhanced cell adhesion to peptide-coated surfaces. medchemexpress.com |
| Endothelial Cells | Cell Migration Assay | Accelerated closure of the "wound" in the presence of the peptide. |
| Fibroblasts | Immunofluorescence | Changes in the organization of the actin cytoskeleton. |
Future Research Directions and Applications in Translational Research
Development of Novel Biomaterials and Biointerfaces
The ability of H-Lys-Gln-Ala-Gly-Asp-Val-OH to promote specific cell adhesion makes it a prime candidate for the functionalization of biomaterials, aiming to improve their integration with host tissues. A key area of application is in cardiovascular tissue engineering, where promoting the adhesion and growth of smooth muscle cells (SMCs) is crucial for the development of vascular grafts and stents.
Research has demonstrated that surfaces modified with the KQAGDV peptide show enhanced adhesion of vascular SMCs. nih.govsigmaaldrich.com For instance, when this peptide is immobilized on polymer scaffolds, it can significantly improve the attachment and proliferation of these cells. medchemexpress.com The density of the immobilized peptide on a surface has been shown to be a critical factor influencing not only cell adhesion but also cell migration. Studies have indicated that while a certain density of the adhesive ligand enhances cell attachment, a higher density might temper cell migration. nih.gov
One promising approach involves the coating of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), with fusion proteins containing the KQAGDV sequence. This strategy has been shown to improve the cytocompatibility of these materials, making them more suitable for tissue engineering applications. medchemexpress.com Similarly, modifying polylactide surfaces with this peptide has been explored to enhance the biocompatibility and cell response of these widely used biodegradable polymers. nih.gov
The specificity of the KQAGDV peptide for the αIIbβ3 integrin, which is found on platelets and some other cell types, allows for the creation of biointerfaces that can selectively interact with specific cell populations. medchemexpress.comnih.gov This opens up possibilities for designing "smart" biomaterials that can actively guide tissue regeneration and control biological responses at the material-tissue interface.
Table 1: Research Findings on Biomaterial Functionalization with this compound
| Biomaterial/Surface | Modification Strategy | Observed Effect on Smooth Muscle Cells | Reference |
| Polymer Scaffolds | Covalent immobilization of KQAGDV | Increased adhesion and proliferation | nih.govsigmaaldrich.com |
| Modified Surfaces | Varying densities of KQAGDV ligand | Adhesion increases with ligand density; migration is density-dependent | nih.gov |
| Polyhydroxyalkanoates (PHAs) | Coating with a PhaR-KQAGDV fusion protein | Improved cytocompatibility | medchemexpress.com |
| Polylactides | Surface grafting of KQAGDV | Enhanced cell adhesion and growth | nih.gov |
Design of Peptide-Based Tools for Cellular and Molecular Biology
The specific interaction between this compound and its integrin receptor has been leveraged to develop sophisticated tools for studying cellular and molecular processes. A notable application is in the field of photoaffinity labeling, a powerful technique used to identify and characterize ligand-binding sites on proteins.
By synthesizing derivatives of the KQAGDV peptide that incorporate a photoactivatable cross-linker and a reporter group (such as a fluorescent tag), researchers can covalently link the peptide to its binding site on the integrin upon photo-irradiation. nih.gov This allows for the precise mapping of the interaction interface.
Studies using such photoaffinity probes have been instrumental in elucidating the binding sites of fibrinogen-related peptides on the platelet integrin glycoprotein (B1211001) IIb/IIIa (αIIbβ3). nih.gov These experiments have revealed that both the αIIb and β3 subunits of the integrin are labeled by these peptide probes. Furthermore, the precise location of the cross-linking has been found to be influenced by the length of the peptide analog used, providing valuable insights into the topology of the ligand-binding pocket. nih.gov
The development of these peptide-based tools has significantly contributed to our understanding of integrin biology, including the conformational changes that occur upon ligand binding and the structural basis for ligand specificity. nih.gov This knowledge is crucial for understanding the mechanisms of platelet aggregation and for the development of anti-thrombotic therapies. pnas.org
Exploration of Peptide Analogs with Enhanced Specificity or Potency
Building on the foundational knowledge of the this compound sequence, researchers are actively exploring analogs with modified properties. The goal is to design peptides with enhanced specificity for particular integrin subtypes, increased potency, or improved stability.
One area of investigation involves comparing the KQAGDV sequence with other well-known integrin-binding motifs, such as the Arginine-Glycine-Aspartic acid (RGD) sequence. While both sequences bind to integrins, they exhibit different specificities. The RGD motif is recognized by a broader range of integrins, whereas the KQAGDV sequence shows more selective binding to αIIbβ3. nih.govmdpi.com Structural studies have revealed that the GAKQAGDV motif within the fibrinogen γC peptide adopts a different backbone configuration and binds to a more extended region on the integrin compared to the RGD sequence. nih.gov
Another strategy involves the synthesis of longer peptides that encompass the KQAGDV sequence. For example, the peptide CYHHLGGAKQAGDV has been used in binding studies to investigate the influence of flanking residues on integrin recognition. nih.gov These studies have shown that the length of the peptide can significantly impact its binding characteristics and the way it interacts with the integrin subunits. nih.gov
Furthermore, the creation of "haptides," which are synthetic peptides homologous to the C-termini of different fibrinogen chains, has been explored. nih.gov Some of these haptides, which contain sequences from the β and γ chains, have been shown to influence fibrin (B1330869) polymerization, highlighting the functional importance of these terminal regions. nih.gov
The design and synthesis of such analogs, including those with non-natural amino acids or cyclic structures, hold promise for the development of highly specific probes for imaging and diagnostics, as well as for the creation of targeted therapeutics for a variety of diseases involving integrin-mediated processes.
Q & A
Q. What methodologies validate peptide-receptor interactions with high specificity?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Confirm functional activity via cell signaling assays (e.g., cAMP or calcium flux). Employ competitive binding studies with known antagonists to assess specificity. Cross-reference with computational docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
